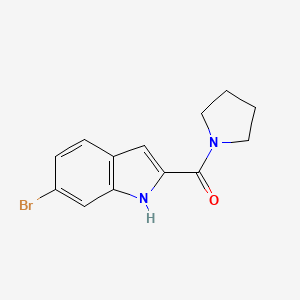
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone, also known as BRD-K68174521, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
科学研究应用
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone has been found to exhibit promising therapeutic potential in various fields of scientific research. It has been reported to have anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have antiviral activity against the Zika virus and the Chikungunya virus. Furthermore, (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone has been reported to have anti-inflammatory effects in animal models of inflammation.
作用机制
The mechanism of action of (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it has been suggested to act through multiple pathways. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which is associated with the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Additionally, this compound has been found to inhibit viral replication by targeting viral enzymes and interfering with viral entry into host cells. Furthermore, (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone has been reported to modulate the expression of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone has been found to have several biochemical and physiological effects. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis, which is associated with the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Additionally, (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone has been found to inhibit viral replication by targeting viral enzymes and interfering with viral entry into host cells. Furthermore, this compound has been reported to modulate the expression of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
实验室实验的优点和局限性
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and good yields. Additionally, this compound has been found to exhibit promising therapeutic potential in various fields of scientific research, including cancer, viral infections, and inflammation. However, there are also some limitations to the use of (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and pathways. Additionally, the safety and toxicity of this compound have not been fully evaluated, and caution should be exercised when using it in in vivo studies.
未来方向
There are several future directions for the research on (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone. Firstly, further studies are needed to elucidate the molecular targets and pathways of this compound, which will provide insights into its mechanism of action and potential therapeutic applications. Secondly, the safety and toxicity of this compound need to be evaluated in more detail, particularly in in vivo studies. Thirdly, the development of analogs and derivatives of (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone may lead to the discovery of more potent and selective compounds with improved therapeutic properties. Finally, the evaluation of the efficacy of (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone in animal models of cancer, viral infections, and inflammation will provide important preclinical data for its potential use in clinical trials.
合成方法
The synthesis of (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone involves the reaction of 6-bromoindole-2-carboxylic acid with pyrrolidine and thionyl chloride. The resulting intermediate is then reacted with N-methylformamide to produce the final product. This method has been reported to yield high purity and good yields of the target compound.
属性
IUPAC Name |
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-10-4-3-9-7-12(15-11(9)8-10)13(17)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOVQESJUWHRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(N2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)

![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)
![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)
![N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)
![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)

![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)

![5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)
![3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7476024.png)
![3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476029.png)